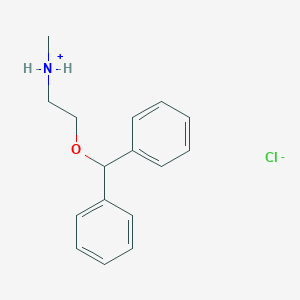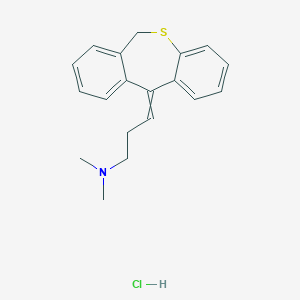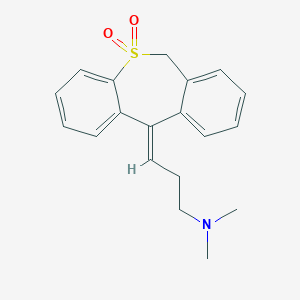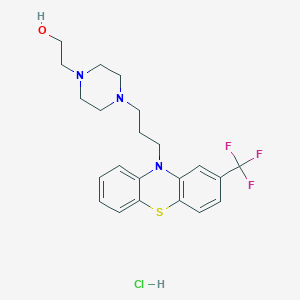
Fluphenazine hydrochloride
Vue d'ensemble
Description
Le fluphénazine hydrochlorure est un dérivé de la trifluorométhylphénothiazine principalement utilisé dans le traitement de la schizophrénie . Il s'agit d'un antipsychotique puissant qui agit sur le système nerveux central et sur de multiples systèmes d'organes . La désignation chimique du fluphénazine hydrochlorure est 4-[3-[2-(trifluorométhyl)phénothiazin-10-yl]propyl]-1-pipérazineéthanol dihydrochlorure .
Mécanisme D'action
Target of Action
Fluphenazine dihydrochloride primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
Fluphenazine dihydrochloride acts by blocking the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system . This action affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
It is known that the drug’s action on dopaminergic receptors can influence various downstream effects, including the modulation of neurotransmitter release and the alteration of neuronal firing rates .
Pharmacokinetics
The pharmacokinetic properties of fluphenazine dihydrochloride include its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of fluphenazine dihydrochloride is approximately 2.7% when administered orally . The elimination half-life of the drug is about 15 hours for the hydrochloride form and 7-10 days for the decanoate form when administered intramuscularly . The drug is excreted in urine and feces .
Result of Action
The molecular and cellular effects of fluphenazine dihydrochloride’s action primarily involve the modulation of dopaminergic neurotransmission. By blocking dopaminergic receptors, fluphenazine dihydrochloride can alter the excitability of neurons and influence various cellular processes. This can lead to changes in behavior and cognition, which are often observed in the clinical effects of the drug .
Analyse Biochimique
Biochemical Properties
Fluphenazine dihydrochloride primarily works by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction with dopamine receptors and hormones plays a crucial role in its biochemical reactions.
Cellular Effects
Fluphenazine dihydrochloride has activity at all levels of the central nervous system as well as on multiple organ systems . It influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
The molecular mechanism of Fluphenazine dihydrochloride is believed to be related to its ability to block dopamine receptors . By blocking these receptors, it can influence various biochemical processes, including enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models of neuropathic pain, systemic Fluphenazine dihydrochloride effectively attenuated mechanical allodynia at doses (0.03–0.3 mg/kg) that approximate those used in rodent models of psychosis .
Metabolic Pathways
The metabolic pathways of Fluphenazine dihydrochloride involve its transformation into various metabolites, including its sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU) and N4’-oxide (FLU-NO) . These metabolites interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Fluphenazine dihydrochloride and its metabolites are distributed in various tissues, including the plasma, liver, kidney, fat, whole brain, and brain regions . The liver contains the highest levels of all analytes at all doses .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas of the cell where dopamine receptors are present .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le fluphénazine hydrochlorure est synthétisé par un processus en plusieurs étapes impliquant la réaction de la phénothiazine avec divers réactifs. La synthèse implique généralement les étapes suivantes :
Formation du noyau phénothiazine : Celle-ci est obtenue en faisant réagir la diphénylamine avec du soufre pour former de la phénothiazine.
Introduction du groupe trifluorométhyle : Le noyau phénothiazine est ensuite mis à réagir avec de l'iodure de trifluorométhyle en présence d'une base pour introduire le groupe trifluorométhyle.
Attachement de la chaîne latérale pipérazine : La trifluorométhylphénothiazine est ensuite mise à réagir avec la 1-(2-hydroxyéthyl)pipérazine pour former du fluphénazine.
Méthodes de production industrielle : La production industrielle du fluphénazine hydrochlorure implique des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour un rendement élevé et une pureté élevée, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité .
Analyse Des Réactions Chimiques
Types de réactions : Le fluphénazine hydrochlorure subit diverses réactions chimiques, notamment :
Oxydation : Le fluphénazine hydrochlorure peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Le composé peut être réduit pour former les amines correspondantes.
Substitution : Le fluphénazine hydrochlorure peut subir des réactions de substitution, en particulier au niveau du noyau phénothiazine.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers dérivés phénothiazine substitués.
4. Applications de la recherche scientifique
Le fluphénazine hydrochlorure a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études sur les dérivés de la phénothiazine et leur réactivité.
Biologie : Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Médecine : Principalement utilisé dans le traitement de la schizophrénie et d'autres troubles psychotiques.
5. Mécanisme d'action
Le fluphénazine hydrochlorure exerce ses effets en bloquant les récepteurs dopaminergiques D1 et D2 mésolimbiques postsynaptiques dans le cerveau . Cette action déprime la libération des hormones hypothalamiques et hypophysaires et affecte le métabolisme de base, la température corporelle, l'éveil, le tonus vasomoteur et les vomissements . Le composé est considéré comme déprimant le système réticulaire activateur, qui joue un rôle dans la régulation de la conscience et de la vigilance .
Composés similaires :
Chlorpromazine : Un autre dérivé de la phénothiazine utilisé dans le traitement des troubles psychotiques.
Halopéridol : Un dérivé de la butyrophénone présentant des propriétés antipsychotiques similaires.
Thioridazine : Un dérivé de la phénothiazine présentant des effets antipsychotiques et sédatifs.
Comparaison :
Fluphénazine vs. Chlorpromazine : La fluphénazine est plus puissante et a une durée d'action plus longue que la chlorpromazine.
Fluphénazine vs. Halopéridol : Les deux sont des antipsychotiques puissants, mais la fluphénazine a une structure chimique différente et peut avoir des profils d'effets secondaires différents.
Fluphénazine vs. Thioridazine : La fluphénazine est plus puissante et a moins d'effets sédatifs que la thioridazine.
Le fluphénazine hydrochlorure se distingue par sa grande puissance et son efficacité dans la gestion des troubles psychotiques, ce qui en fait un composé précieux dans le domaine de la psychiatrie.
Applications De Recherche Scientifique
Fluphenazine hydrochloride has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Chlorpromazine: Another phenothiazine derivative used in the treatment of psychotic disorders.
Haloperidol: A butyrophenone derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Comparison:
Fluphenazine vs. Chlorpromazine: Fluphenazine is more potent and has a longer duration of action compared to chlorpromazine.
Fluphenazine vs. Haloperidol: Both are potent antipsychotics, but fluphenazine has a different chemical structure and may have different side effect profiles.
Fluphenazine vs. Thioridazine: Fluphenazine is more potent and has fewer sedative effects compared to thioridazine.
Fluphenazine hydrochloride stands out due to its high potency and effectiveness in managing psychotic disorders, making it a valuable compound in the field of psychiatry.
Propriétés
Numéro CAS |
146-56-5 |
|---|---|
Formule moléculaire |
C22H27ClF3N3OS |
Poids moléculaire |
474.0 g/mol |
Nom IUPAC |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H |
Clé InChI |
CUXQPMGPJPHNFO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
Apparence |
White to Off-White Solid |
melting_point |
235-237 °C |
Key on ui other cas no. |
146-56-5 |
Pictogrammes |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Pureté |
> 95% |
Quantité |
Grams-Kilos |
Durée de conservation |
2 years |
Solubilité |
Soluble to 38mg/mL in DMSO |
Stockage |
Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years). |
Synonymes |
4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol Dihydrochloride; Anatensol; Dapotum; Flufenazin; Tensofin; Permitil hydrochloride; Prolinate; Prolixin; Siqualone; Squibb 4918; Trancin; Valamina; Fluphenazine Decanoate EP Impurity B DiHCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


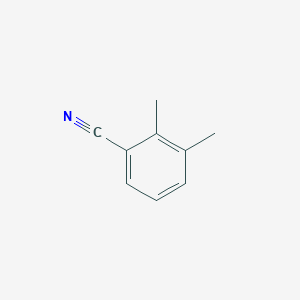




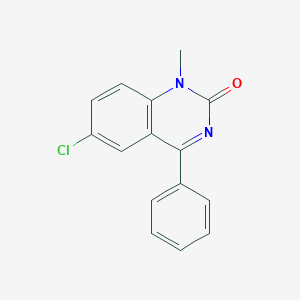
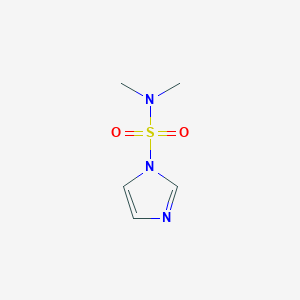
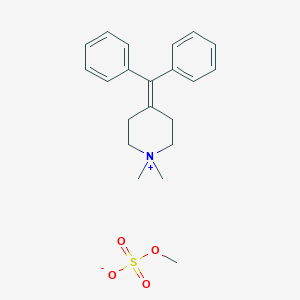
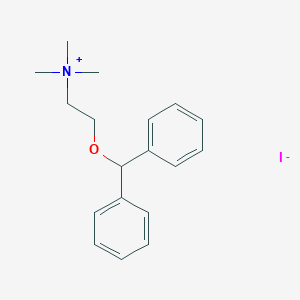
![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)
